ethyl 4-(2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetyl)piperazine-1-carboxylate
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Overview
Description
Ethyl 4-(2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetyl)piperazine-1-carboxylate is a complex organic compound that features a combination of indole, triazole, and piperazine moieties. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetyl)piperazine-1-carboxylate likely involves multiple steps, including the formation of the triazole ring, the attachment of the indole and methoxyphenyl groups, and the final coupling with piperazine. Typical reaction conditions might include:
Formation of the triazole ring: This could involve a cyclization reaction using hydrazine derivatives and appropriate aldehydes or ketones.
Attachment of the indole group: This might be achieved through a substitution reaction, possibly using a halogenated precursor.
Coupling with piperazine: This step could involve a nucleophilic substitution reaction, where the piperazine ring is introduced.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized at the indole or methoxyphenyl groups.
Reduction: Reduction reactions could target the triazole ring or the carbonyl group.
Substitution: The piperazine ring and the indole group might undergo substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents might include sodium borohydride or lithium aluminum hydride.
Substitution: Conditions might involve the use of halogenated precursors and strong bases or acids.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the indole or piperazine rings.
Scientific Research Applications
Ethyl 4-(2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetyl)piperazine-1-carboxylate could have several scientific research applications:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential therapeutic applications, such as anticancer or antimicrobial activities.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for ethyl 4-(2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetyl)piperazine-1-carboxylate would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The indole and triazole rings could play key roles in these interactions, potentially affecting signal transduction pathways or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Indole derivatives: Compounds like tryptophan or serotonin, which also contain the indole ring.
Triazole derivatives: Compounds such as fluconazole or other azole antifungals.
Piperazine derivatives: Compounds like piperazine itself or various antihistamines.
Uniqueness
Ethyl 4-(2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetyl)piperazine-1-carboxylate is unique due to its combination of indole, triazole, and piperazine moieties, which might confer distinct biological activities and chemical properties compared to simpler analogs.
Properties
IUPAC Name |
ethyl 4-[2-[[5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N6O4S/c1-3-36-26(34)31-14-12-30(13-15-31)23(33)17-37-25-29-28-24(21-16-27-22-7-5-4-6-20(21)22)32(25)18-8-10-19(35-2)11-9-18/h4-11,16,27H,3,12-15,17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZGMVKQTBLAGJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN=C(N2C3=CC=C(C=C3)OC)C4=CNC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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